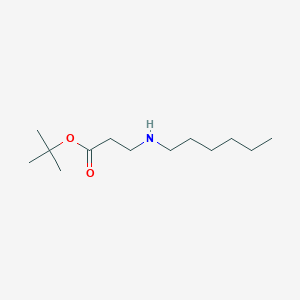

tert-Butyl 3-(hexylamino)propanoate

Description

tert-Butyl 3-(hexylamino)propanoate: is a chemical compound with the molecular formula C13H27NO2 and a molecular weight of 229.36 g/mol .

Properties

IUPAC Name |

tert-butyl 3-(hexylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-5-6-7-8-10-14-11-9-12(15)16-13(2,3)4/h14H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUWABQJIUJIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl esters, including tert-butyl 3-(hexylamino)propanoate, can be achieved through several methods. One efficient method involves the reaction of carboxylic acids or their derivatives with tert-butyl alcohol under acidic conditions . Another novel protocol involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions, where Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation proceed smoothly in one pot . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient, versatile, and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

tert-Butyl 3-(hexylamino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using common reagents such as halogens or nucleophiles.

Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H27NO2

- CAS Number : 1221341-81-6

- Structure : The compound features a tert-butyl group attached to a propanoate backbone with a hexylamino substituent, which contributes to its unique properties.

Scientific Research Applications

1. Pharmaceutical Applications

tert-Butyl 3-(hexylamino)propanoate has potential uses in drug development due to its ability to modify pharmacokinetic properties of drugs. Its structure allows it to act as a prodrug or an intermediate in synthesizing more complex molecules.

Case Study : Research indicates that derivatives of amino acid esters can enhance the solubility and bioavailability of poorly soluble drugs, making this compound a candidate for further investigation in this area .

2. Bioconjugation and Drug Delivery

The compound is relevant in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs). Its reactive functional groups can facilitate the attachment of therapeutic agents to antibodies, improving targeted delivery systems.

Data Table: Bioconjugation Potential

| Property | Description |

|---|---|

| Reactivity | Can form stable linkages with biomolecules |

| Stability | Maintains integrity under physiological conditions |

| Application | Used in ADC formulations |

3. Polymer Chemistry

In polymer science, this compound can be utilized as an additive to improve the properties of polymers. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study : A study demonstrated that incorporating similar amino acid esters into polyolefin blends resulted in improved tensile strength and elongation at break, showcasing the potential of this compound in enhancing polymer performance .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hexylamino)propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 3-(hexylamino)propanoate can be compared with other similar compounds, such as:

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate: Another tert-butyl ester with different applications and properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

tert-Butyl 3-(hexylamino)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including data from case studies, research findings, and relevant physicochemical properties.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a hexylamino chain attached to a propanoate backbone. This structural configuration influences its lipophilicity and metabolic stability, key factors in its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Chemical Formula | C₁₃H₃₁N₁O₂ |

| Molecular Weight | 225.41 g/mol |

| Functional Groups | Tert-butyl, amine, ester |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds with similar structures to this compound. For instance, derivatives of phenylthiazoles containing a tert-butyl moiety have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . These studies suggest that similar compounds may exhibit noteworthy antimicrobial effects.

Case Studies

- Antifungal Activity : A study on octadecyl derivatives with structural similarities indicated significant antifungal activity against Candida albicans, suggesting that modifications in the alkyl chain can enhance biological efficacy . Although specific data on this compound is limited, these findings underscore the potential for similar compounds to exhibit antifungal properties.

- Physicochemical Evaluation : Research on tert-butyl isosteres highlights the impact of the tert-butyl group on lipophilicity and metabolic stability. The incorporation of this group often leads to increased lipophilicity, which could enhance membrane permeability but may also result in decreased metabolic stability . Understanding these relationships is crucial for optimizing the biological activity of related compounds.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Activity against MRSA | |

| Antifungal | Inhibition of Candida albicans | |

| Metabolic Stability | Increased lipophilicity noted |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that compounds with similar structural motifs may interact with cellular membranes or specific receptors, leading to altered cellular responses.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles of related compounds is essential for assessing safety and efficacy. Studies indicate that compounds with bulky groups like tert-butyl can exhibit favorable profiles in terms of metabolic resistance, allowing for prolonged biological activity without significant toxicity at therapeutic levels .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life (t1/2) | Varies based on structure |

| Toxicity (MTD) | Generally low for similar compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.